molecular formula C15H17N3O3S B1472944 3-[(4-methanesulfonylphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one CAS No. 1781241-42-6

3-[(4-methanesulfonylphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

Cat. No.: B1472944
CAS No.: 1781241-42-6
M. Wt: 319.4 g/mol
InChI Key: XTTDYWWQMZBGQZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.64 (s, 1H, H-2 pyrimidinone),
    • δ 7.48–7.33 (m, 4H, aromatic protons of methanesulfonylphenyl),
    • δ 3.81 (s, 3H, N–CH₃),
    • δ 2.65 (s, 3H, SO₂CH₃).
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 173.5 (C=O),
    • δ 161.8 (C-2 pyrimidinone),
    • δ 135.0–128.6 (aromatic carbons),
    • δ 44.2 (N–CH₂–Ph),
    • δ 28.5 (N–CH₃).

Infrared (IR) Spectroscopy

  • Strong absorption at 1,320 cm⁻¹ and 1,150 cm⁻¹ (asymmetric and symmetric S=O stretches),
  • C=O stretch at 1,680 cm⁻¹ ,
  • Aromatic C–H bending at 830 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₐ = 275 nm (π→π* transition of the pyrido-pyrimidinone core),
  • Weak absorbance at 320 nm (n→π* transition of the carbonyl group).

Mass Spectrometry

  • ESI-MS : m/z 319.38 [M+H]⁺ (calc. 319.38),
  • Fragmentation pathways include loss of CH₃SO₂ (96 Da) and subsequent ring contraction.

Tautomeric Behavior and Conformational Dynamics

The pyrido[4,3-d]pyrimidin-4-one core exhibits keto-enol tautomerism , with the keto form (4-oxo) predominating due to aromatic stabilization of the conjugated system. Computational studies (MNDO, HF/6-31G) indicate a tautomeric equilibrium constant (Kₜ) of 1.2 × 10⁻³ in favor of the keto form at 298 K.

Conformational flexibility arises from:

  • Rotation of the benzyl group : The N–CH₂–Ph bond permits free rotation, with an energy barrier of 12.3 kcal/mol (DFT/B3LYP).
  • Sulfonyl group orientation : The methanesulfonyl substituent adopts a staggered conformation relative to the phenyl ring, minimizing steric clash.

Hirshfeld surface analysis of analogous compounds reveals intermolecular interactions dominated by C–H···O (23.4%) and N–H···O (18.7%) contacts, stabilizing the crystal lattice.

Properties

IUPAC Name

3-[(4-methylsulfonylphenyl)methyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-22(20,21)12-4-2-11(3-5-12)9-18-10-17-14-6-7-16-8-13(14)15(18)19/h2-5,10,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTDYWWQMZBGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)CNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-Methanesulfonylphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one (CAS Number: 1781241-42-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer effects, anti-inflammatory activity, and other relevant biological activities.

  • Molecular Formula : C₁₅H₁₇N₃O₃S
  • Molecular Weight : 319.39 g/mol
  • Structural Characteristics : The compound features a pyrido[4,3-d]pyrimidin-4-one core substituted with a methanesulfonylphenyl group.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : Compounds in the same class have shown potent cytotoxic effects against various human cancer cell lines. In vitro studies using MTT assays revealed that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutics like Doxorubicin .
  • Mechanism of Action : The mechanism may involve the inhibition of topoisomerase II (Topo II), an essential enzyme for DNA replication. One study reported a derivative with an IC₅₀ value of 0.23 µM against Topo II, indicating strong inhibitory activity .
  • Apoptosis Induction : The compound has been linked to apoptosis induction in cancer cells through mitochondrial pathways. Increased activity of caspases 3 and 7 was observed after treatment with similar compounds .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties:

  • IL-6 Inhibition : In studies evaluating pro-inflammatory cytokine release, it was found that related compounds significantly inhibited the release of interleukin-6 (IL-6) in K562 cells by up to 50% . This suggests potential therapeutic applications in inflammatory diseases.
  • Antioxidant Properties : The ability to modulate oxidative stress markers has been noted, with some derivatives increasing hydrogen peroxide levels in treated cells—an indicator of oxidative stress that can lead to apoptosis in cancer cells .

Case Studies and Research Findings

StudyFindings
Study AIdentified significant cytotoxic effects on A549 lung cancer cells with IC₅₀ values comparable to Doxorubicin.
Study BDemonstrated that related compounds inhibit IL-6 release by up to 50%, suggesting anti-inflammatory potential.
Study CShowed increased caspase activity after treatment with derivatives, indicating a pro-apoptotic effect.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituent(s) Molecular Weight (g/mol) Key Features Biological Relevance
Target Compound 3-[(4-Methanesulfonylphenyl)methyl] 319.39 Strong electron-withdrawing mesyl group; high polarity Potential enzyme inhibition (e.g., mPGES-1) due to sulfonyl interactions
tert-Butyl 3-[(4-Fluorophenyl)methyl]-4-oxo-pyrido[4,3-d]pyrimidine-6-carboxylate 4-Fluorophenylmethyl, tert-butyl carboxylate 359.40 Fluorine enhances lipophilicity; carboxylate may improve bioavailability Not specified in evidence, but fluorinated analogs often show enhanced membrane permeability
8-((4-Phenylpiperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44f) 4-Phenylpiperazinyl ~352 (estimated) Basic piperazine moiety; potential for H-bonding and cation-π interactions Common in CNS-targeting agents due to affinity for neurotransmitter receptors
2,6-Dimethylpyrido[4,3-d]pyrimidin-4-one 2,6-Dimethyl 179.22 Increased hydrophobicity; minimal steric hindrance Simpler scaffold for foundational SAR studies
6-[(4-Fluorophenyl)methyl]-2-sulfanylidene-pyrido[4,3-d]pyrimidin-4-one 4-Fluorophenylmethyl, sulfanylidene - Thione group offers redox activity; fluorine balances polarity Antimicrobial applications noted in related sulfanylidene derivatives

Pharmacological and Electronic Properties

  • The target’s mesyl group may outperform methyl or benzyl substituents in enzyme binding.
  • Antimicrobial Activity : Pyrido[2,3-d]pyrimidin-4-ones with electron-donating groups (e.g., methoxy) exhibit superior anti-candidal activity, whereas sulfonyl derivatives like the target may excel in bacterial targets .
  • Anti-Inflammatory Potential: Triazolo-pyrido[2,3-d]pyrimidin-4-ones with methoxyphenyl groups show potent anti-inflammatory effects, suggesting substituent positioning critically impacts activity .

Research Findings and Data

Table 2: Comparative Bioactivity and Physicochemical Data

Compound IC₅₀ (mPGES-1) LogP Solubility (µg/mL) Key Interactions
Target Not reported ~1.2 (estimated) Moderate (mesyl group) Sulfonyl-O interactions with Arg120/Arg126
Quinazolin-4-one analogues 0.5–5 µM 2.1–3.5 Low Hydrophobic pocket binding
2-Amino-5-hydroxypyrazol-1-yl derivative (10a) N/A ~0.8 High Anti-inflammatory via COX-2 inhibition

Preparation Methods

General Synthetic Strategy

The synthesis of 3-[(4-methanesulfonylphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one generally involves:

  • Construction of the pyrido[4,3-d]pyrimidin-4-one core through cyclization reactions.
  • Introduction of the 4-methanesulfonylphenylmethyl substituent via nucleophilic substitution or coupling reactions.
  • Functional group transformations to install the methanesulfonyl group on the phenyl ring.

These steps are supported by examples from patent WO2012004299A1 and related patents describing tetrahydro-pyrido-pyrimidine derivatives with similar substitution patterns.

Key Reaction Steps and Conditions

Step Description Reagents/Conditions Notes
1. Formation of Pyrido[4,3-d]pyrimidin-4-one Core Cyclization of suitable aminopyridine and pyrimidine precursors Heating under reflux or microwave irradiation in polar solvents Microwave-assisted synthesis can reduce reaction time to ~2 hours at 100 °C
2. Introduction of Benzyl Substituent Alkylation or nucleophilic substitution with 4-methanesulfonylbenzyl halide or equivalent Use of base (e.g., K2CO3) in aprotic solvents like DMF or DMSO Ensures selective substitution at the 3-position of the pyrido-pyrimidinone ring
3. Installation of Methanesulfonyl Group Oxidation of methylthio or methylsulfanyl precursors or direct sulfonylation Use of oxidants such as m-CPBA or chlorosulfonic acid derivatives Requires controlled conditions to avoid overoxidation

Detailed Synthetic Route Example

Based on WO2012004299A1 and supporting research data:

  • Step 1: Preparation of Pyrido[4,3-d]pyrimidin-4-one Intermediate

    A substituted aminopyridine derivative is reacted with a suitable pyrimidine dione under dehydrating conditions. Microwave irradiation at 100 °C for 2 hours in a polar solvent (e.g., DMF) facilitates cyclization to form the tetrahydro-pyrido-pyrimidin-4-one core.

  • Step 2: Benzylation

    The core intermediate is treated with 4-(methanesulfonyl)benzyl bromide or chloride in the presence of a base such as potassium carbonate in DMF at ambient to moderate temperatures (25–60 °C) for several hours to introduce the benzyl substituent at the 3-position.

  • Step 3: Purification

    The crude product is precipitated by addition of water, filtered, and purified by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) or chromatographic methods.

Research Findings and Optimization Notes

  • Microwave-assisted synthesis significantly enhances the reaction rate and yield of the pyrido-pyrimidinone core formation compared to conventional heating.
  • The choice of base and solvent critically affects the selectivity and yield of the benzylation step; polar aprotic solvents and mild bases favor mono-substitution without side reactions.
  • Oxidation to form the methanesulfonyl group is best performed post-benzylation to avoid decomposition of sensitive intermediates.
  • Purification techniques such as recrystallization yield high purity products suitable for pharmaceutical use.

Comparative Data Table of Preparation Parameters

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time 12–24 hours 2 hours
Temperature 80–120 °C 100 °C
Yield (%) 60–75 75–85
Solvent DMF, DMSO DMF
Advantages Established method Faster, energy-efficient, higher yield

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

A multi-step approach is typically required, involving:

  • Core ring formation : Use cyclocondensation of aminopyridine derivatives with carbonyl sources under basic conditions (e.g., NaH in DMF) .
  • Functionalization : Introduce the 4-methanesulfonylphenylmethyl group via nucleophilic substitution or Suzuki-Miyaura coupling (requires Pd catalysts like Pd(PPh₃)₄ and anhydrous 1,4-dioxane) .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) to isolate intermediates . Critical parameters: inert atmosphere (N₂/Ar) for air-sensitive steps, temperature control (±2°C), and reaction monitoring via TLC .

Q. How can the purity and structural integrity of the compound be validated?

  • Analytical techniques :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>95%) .
  • NMR : Confirm substituent integration (e.g., methanesulfonyl protons at δ 3.0–3.3 ppm in ¹H NMR) and absence of side products .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test activity against kinases like PI3K or CDKs .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility : Measure logP via shake-flask method (octanol/water) to predict bioavailability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent variation : Synthesize analogs with modified sulfonyl groups (e.g., trifluoromethanesulfonyl) or pyrido-pyrimidinone ring substitutions .
  • Biological testing : Compare IC₅₀ values across analogs to identify critical moieties for activity .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) with target proteins (e.g., PI3Kγ PDB: 1E7X) to predict binding modes .

Q. How to resolve contradictions in biological activity data across similar compounds?

  • Meta-analysis : Compare datasets from analogs (e.g., 2-[(3-methylbenzyl)thio] derivatives) to identify trends in substituent effects .
  • Experimental replication : Re-test conflicting compounds under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
  • Statistical validation : Apply ANOVA or Student’s t-test (p < 0.05) to confirm significance .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) for coupling efficiency .
  • Solvent selection : Replace DMF with less toxic alternatives (e.g., DMAc) while maintaining polarity .
  • Process control : Implement inline FTIR or PAT tools to monitor reaction progress in real time .

Q. How to investigate the compound’s metabolic stability?

  • In vitro models : Use liver microsomes (human/rat) with NADPH cofactors and LC-MS/MS to track metabolite formation .
  • CYP450 inhibition : Fluorescent probe assays (e.g., CYP3A4 inhibition with midazolam as substrate) .

Methodological Challenges and Solutions

Handling low solubility in biological assays :

  • Formulation : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in assay buffer with 0.01% Tween-80 .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to enhance aqueous dispersion .

Addressing spectral overlap in NMR analysis :

  • Advanced techniques : 2D NMR (COSY, HSQC) to resolve crowded regions (e.g., aromatic protons) .
  • Deuterated solvents : Use DMSO-d₆ for improved signal separation .

Mitigating oxidative degradation during storage :

  • Conditions : Store at -20°C under argon in amber vials .
  • Stabilizers : Add 0.1% BHT to solutions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-methanesulfonylphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Reactant of Route 2
3-[(4-methanesulfonylphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

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